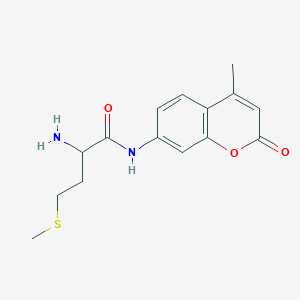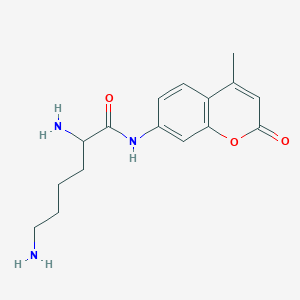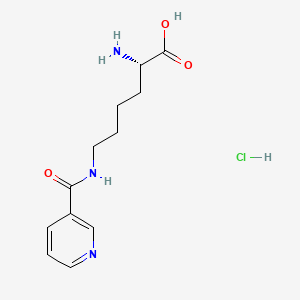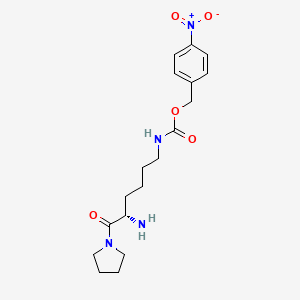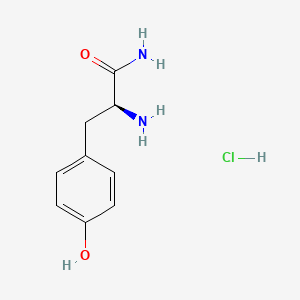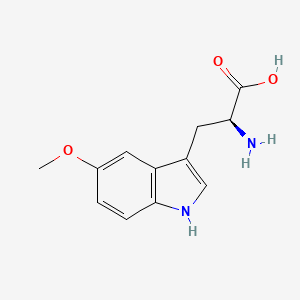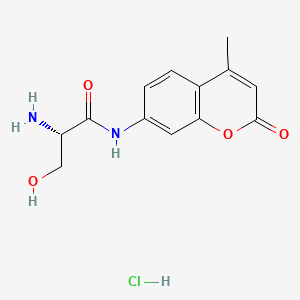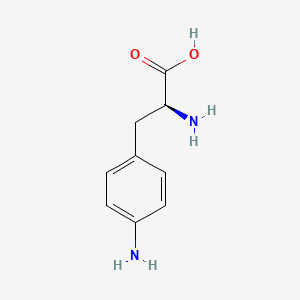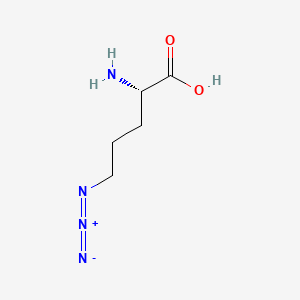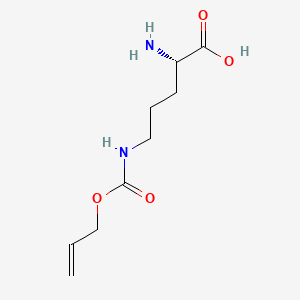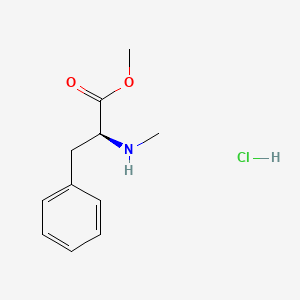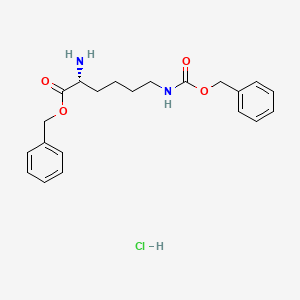
H-D-Lys(Z)-Obzl HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-D-Lys(Z)-Obzl HCl” is a synthetic peptide with the molecular formula C₁₅H₂₂N₂O₄ · HCl123. It has a molecular weight of 330.81123. This compound is used in various scientific experiments due to its unique physical and chemical properties4.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “H-D-Lys(Z)-Obzl HCl”. However, it’s worth noting that synthetic peptides like this are often produced using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain.Molecular Structure Analysis
The molecular structure of “H-D-Lys(Z)-Obzl HCl” is represented by the formula C₁₅H₂₂N₂O₄ · HCl123. This indicates that the molecule is composed of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and one atom each of hydrogen and chlorine, which together form a hydrochloride (HCl) group.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “H-D-Lys(Z)-Obzl HCl”. However, as a synthetic peptide, it could potentially participate in various biochemical reactions, particularly those involving peptide bonds.Physical And Chemical Properties Analysis
“H-D-Lys(Z)-Obzl HCl” has a molecular weight of 330.811235. It is soluble in DMSO5. The compound should be stored at -20°C5.科学的研究の応用
Understanding Molecular Mechanisms
Research into the molecular mechanisms of chemical compounds involves elucidating their interactions with biological targets, such as enzymes, receptors, and DNA. For example, studies on the role of specific inhibitors in gene expression regulation have shown promising therapeutic potentials, including applications in antiviral, antibacterial, and anticancer therapies (Fokina, Stetsenko, & Francois, 2015).
Drug Discovery and Development
High-content screening (HCS) technologies combine automated microscopy with quantitative image analysis to address biological questions in drug discovery. These technologies are used in various specialized areas of toxicology, including genotoxicity and hepatotoxicity, highlighting the importance of innovative cellular assay models and genome-editing technologies in developing drugs and studying toxicology (Shuaizhang Li & M. Xia, 2019).
Metabolomics and Analytical Techniques
Hydrophilic interaction chromatography (HILIC) coupled with mass spectrometry (MS) is a powerful analytical approach for metabolomic studies, offering comprehensive metabolite coverage. This technique enhances the detection of more polar biomolecules, contributing significantly to metabolomics investigations (Dao-quan Tang et al., 2016).
Photocatalysis and Environmental Applications
The development of artificial Z-scheme photocatalytic systems represents a promising solution for environmental degradation and energy shortages. These systems optimize the oxidation and reduction abilities of photocatalysts, demonstrating significant potential in environmental remediation and energy conversion (Danlian Huang et al., 2019).
Safety And Hazards
“H-D-Lys(Z)-Obzl HCl” is harmful if swallowed and causes skin and eye irritation6. It may also cause respiratory irritation6. Personal protective equipment should be used to avoid exposure, and the compound should not be allowed to enter drains6.
将来の方向性
As a synthetic peptide, “H-D-Lys(Z)-Obzl HCl” has potential applications in various fields of research. However, the specific future directions would depend on the results of ongoing studies and the development of new experimental contexts for its use.
Please note that this information is based on the available resources and there might be more recent studies or data related to “H-D-Lys(Z)-Obzl HCl”.
特性
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(Z)-Obzl HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




